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Compound of Interest

Compound Name: 2-(4-Cyclohexylphenoxy)ethanol

Cat. No.: B085848 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-(4-Cyclohexylphenoxy)ethanol is a versatile bifunctional building block for drug discovery,

incorporating a hydrophobic cyclohexylphenyl moiety and a hydrophilic hydroxyethyl ether tail.

This unique combination of features makes it an attractive scaffold for the synthesis of novel

therapeutic agents targeting a range of biological pathways. The cyclohexyl group often serves

as a bioisosteric replacement for a phenyl or tert-butyl group, which can enhance binding

affinity and improve the three-dimensional profile of a drug candidate. The phenoxyethanol

portion provides a flexible linker that can be readily modified to optimize pharmacokinetic and

pharmacodynamic properties.

While direct incorporation of 2-(4-Cyclohexylphenoxy)ethanol into clinically approved drugs is

not extensively documented, the constituent chemical motifs are prevalent in medicinal

chemistry. The cyclohexylphenyl group is a key feature in several developmental and approved

drugs, valued for its ability to engage with hydrophobic pockets in target proteins. Similarly, the

phenoxyethanol scaffold is a well-established structural element in compounds with diverse

biological activities. These application notes will, therefore, explore the potential of 2-(4-
Cyclohexylphenoxy)ethanol as a building block by examining the roles of its constituent parts

in drug design and providing detailed protocols for its utilization in synthetic chemistry.
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A summary of the key physicochemical properties of 2-(4-Cyclohexylphenoxy)ethanol is
presented in the table below. These properties are crucial for predicting its behavior in both

chemical reactions and biological systems.

Property Value Source

Molecular Formula C₁₄H₂₀O₂ PubChem

Molecular Weight 220.31 g/mol PubChem

Appearance White to off-white solid Chemical Supplier Data

Melting Point 65-68 °C Chemical Supplier Data

Boiling Point 335.6 °C (predicted) PubChem

LogP 3.8 (predicted) PubChem

Solubility

Soluble in methanol, ethanol,

dichloromethane; sparingly

soluble in water

General Chemical Knowledge

Applications in Drug Discovery
The 2-(4-Cyclohexylphenoxy)ethanol scaffold holds potential for the development of drugs

targeting a variety of therapeutic areas due to the favorable characteristics of its components.

The Role of the Cyclohexylphenyl Moiety
The cyclohexyl group is a valuable component in drug design for several reasons:

Bioisosterism: It can act as a non-aromatic bioisostere of a phenyl group, which can be

advantageous for several reasons. Replacing a phenyl ring with a cyclohexyl ring increases

the fraction of sp³-hybridized carbons (Fsp³), a property that has been correlated with higher

clinical success rates for drug candidates.[1] This substitution can also alter the metabolic

profile of a compound, potentially reducing metabolism by cytochrome P450 enzymes.

Enhanced Binding Affinity: The three-dimensional nature of the cyclohexyl ring allows for

more extensive van der Waals interactions within a protein's binding pocket compared to a

flat aromatic ring. This can lead to increased binding affinity and potency.
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Improved Physicochemical Properties: The introduction of a cyclohexyl group can modulate

a compound's lipophilicity, solubility, and permeability, which are critical for its absorption,

distribution, metabolism, and excretion (ADME) profile.

The Utility of the Phenoxyethanol Linker
The phenoxyethanol portion of the molecule provides a flexible and synthetically tractable

linker:

Linker for Pharmacophore Assembly: The ether-alcohol chain can be used to connect the

hydrophobic cyclohexylphenyl group to other pharmacophoric elements, allowing for precise

positioning within a target's active site.

Modulation of Solubility: The terminal hydroxyl group can be used to improve the aqueous

solubility of a molecule, which is often a challenge for highly lipophilic compounds.

Point of Functionalization: The primary alcohol is a versatile functional group that can be

readily converted into a wide range of other functionalities, such as esters, ethers, amines,

and halogens, enabling the rapid generation of compound libraries for structure-activity

relationship (SAR) studies.

Potential Therapeutic Targets
Based on the known biological activities of compounds containing cyclohexylphenyl and

phenoxyethanol motifs, derivatives of 2-(4-Cyclohexylphenoxy)ethanol could be explored for

the following therapeutic targets:

Nuclear Receptors: The hydrophobic nature of the cyclohexylphenyl group makes it a

suitable scaffold for ligands of nuclear receptors, such as the estrogen receptor (ER),

androgen receptor (AR), and peroxisome proliferator-activated receptors (PPARs).

Enzyme Inhibitors: The scaffold could be used to design inhibitors of enzymes with

hydrophobic active sites, such as certain kinases, proteases, and cyclooxygenases.

Ion Channels: The lipophilic character of the molecule could facilitate its interaction with the

transmembrane domains of ion channels.
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Experimental Protocols
The following protocols provide general methods for the synthesis of 2-(4-
Cyclohexylphenoxy)ethanol and its subsequent derivatization.

Protocol 1: Synthesis of 2-(4-
Cyclohexylphenoxy)ethanol
This protocol describes a standard Williamson ether synthesis to produce the title compound.

Materials:

4-Cyclohexylphenol

2-Chloroethanol

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

Dimethylformamide (DMF) or Acetone

Ethyl acetate

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar

Heating mantle

Separatory funnel

Rotary evaporator

Procedure:
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To a solution of 4-cyclohexylphenol (1.0 eq) in DMF, add sodium hydroxide (1.1 eq) or

potassium carbonate (1.5 eq).

Stir the mixture at room temperature for 30 minutes.

Add 2-chloroethanol (1.2 eq) to the reaction mixture.

Heat the reaction to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by

thin-layer chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature and pour it into water.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers and wash with water and then with brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under

reduced pressure using a rotary evaporator.

Purify the crude product by column chromatography on silica gel using a mixture of hexane

and ethyl acetate as the eluent to afford pure 2-(4-cyclohexylphenoxy)ethanol.

Protocol 2: Derivatization of the Terminal Hydroxyl
Group (Example: Esterification)
This protocol describes a general method for esterifying the primary alcohol of 2-(4-
Cyclohexylphenoxy)ethanol.

Materials:

2-(4-Cyclohexylphenoxy)ethanol

Carboxylic acid of choice (e.g., acetic acid, benzoic acid)

Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

4-Dimethylaminopyridine (DMAP)
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Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Ice bath

Separatory funnel

Rotary evaporator

Procedure:

Dissolve 2-(4-cyclohexylphenoxy)ethanol (1.0 eq), the carboxylic acid (1.2 eq), and a

catalytic amount of DMAP in DCM.

Cool the reaction mixture to 0 °C in an ice bath.

Add DCC (1.2 eq) or EDC (1.2 eq) portion-wise to the stirred solution.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Monitor the reaction progress by TLC.

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if

DCC was used).

Wash the filtrate with saturated aqueous NaHCO₃ solution, water, and brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under

reduced pressure.
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Purify the crude ester by column chromatography on silica gel.
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Caption: Key features of 2-(4-Cyclohexylphenoxy)ethanol in drug design.
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Caption: Synthetic workflow for utilizing the building block.
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Conclusion
2-(4-Cyclohexylphenoxy)ethanol represents a promising, yet underexplored, building block in

the field of drug discovery. Its constituent parts, the cyclohexylphenyl moiety and the

phenoxyethanol linker, are well-established motifs in medicinal chemistry that confer desirable

properties to drug candidates. By leveraging the synthetic accessibility and the favorable

physicochemical characteristics of this scaffold, researchers can efficiently generate libraries of

novel compounds for screening against a wide array of biological targets. The protocols and

conceptual frameworks provided in these application notes are intended to serve as a guide for

scientists and drug development professionals interested in exploring the potential of this

versatile building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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